N-{3-[(methylsulfonyl)amino]phenyl}acetamide
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Overview
Description
N-{3-[(methylsulfonyl)amino]phenyl}acetamide: is an organic compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to an amino-substituted phenyl ring, which is further connected to an acetamide group. It is a member of the sulfonamide class of compounds, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(methylsulfonyl)amino]phenyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitroaniline and methylsulfonyl chloride.
Nitration: The nitro group on 3-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Sulfonylation: The amino group is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Acetylation: Finally, the sulfonamide is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(methylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-{3-[(methylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of N-{3-[(methylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes, such as bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: It can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: A sulfonamide derivative with potential biological activities.
Uniqueness
N-{3-[(methylsulfonyl)amino]phenyl}acetamide is unique due to its specific structural features, such as the presence of a methylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7(12)10-8-4-3-5-9(6-8)11-15(2,13)14/h3-6,11H,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDIVZYTDDPHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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